molecular formula C27H30N10O2S B3003488 8-(4-Benzylpiperazin-1-yl)-3-methyl-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione CAS No. 672942-48-2

8-(4-Benzylpiperazin-1-yl)-3-methyl-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione

Cat. No.: B3003488
CAS No.: 672942-48-2
M. Wt: 558.67
InChI Key: CFRIAEXRTHRLEB-UHFFFAOYSA-N
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Description

8-(4-Benzylpiperazin-1-yl)-3-methyl-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione is a useful research compound. Its molecular formula is C27H30N10O2S and its molecular weight is 558.67. The purity is usually 95%.
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Scientific Research Applications

Serotonin Receptor Affinity and Psychotropic Activity

Compounds structurally related to 8-(4-Benzylpiperazin-1-yl)-3-methyl-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione, specifically arylpiperazine derivatives of purine-2,6-dione, show potential in targeting serotonin receptors. They have been studied for their affinity and selectivity for serotonin (5-HT) receptors, such as 5-HT1A, 5-HT2A, and 5-HT7. These compounds display potential psychotropic activities, demonstrating antidepressant and anxiolytic properties in various in vivo models (Chłoń-Rzepa et al., 2013).

Analgesic and Anti-inflammatory Effects

Some derivatives, including those with purine-2,6-dione framework, exhibit significant analgesic and anti-inflammatory effects. These effects have been observed in in vivo models like the writhing syndrome and formalin tests. Some of these compounds have also shown activity as phosphodiesterase inhibitors (Zygmunt et al., 2015).

Antidepressant and Antipsychotic Properties

Derivatives of 8-alkoxy-purine-2,6-dione have been synthesized and studied for their affinity towards serotonin and dopamine receptors, revealing potential as antidepressants and/or antipsychotics. These studies also include computational analyses of binding modes and in vitro and in vivo evaluations of functional activities (Chłoń-Rzepa et al., 2015).

Specific Anxiolytic Activity

Some newly synthesized analogs, such as 7-arylpiperazinylbutyl-8-morpholinyl-purine-2,6-dione derivatives, have been identified with specific anxiolytic activity in mouse models. These studies involve the evaluation of the affinity for serotonin receptors and pharmacological evaluation in depression and anxiety models (Jastrzębska-Więsek et al., 2011).

Anticancer Potential

Certain purine-dione derivatives have shown promising results in anticancer studies. Research in this area includes molecular modeling, synthesis, and evaluation of these compounds' activities against specific cancer cell lines (Hayallah, 2017).

Properties

IUPAC Name

8-(4-benzylpiperazin-1-yl)-3-methyl-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N10O2S/c1-33-23-22(24(38)29-26(33)39)36(13-8-18-40-27-30-31-32-37(27)21-11-6-3-7-12-21)25(28-23)35-16-14-34(15-17-35)19-20-9-4-2-5-10-20/h2-7,9-12H,8,13-19H2,1H3,(H,29,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRIAEXRTHRLEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)CCCSC5=NN=NN5C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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